6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
6-methyl-1-naphthalen-2-ylsulfonyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-15-8-11-20-18(13-15)7-4-12-21(20)24(22,23)19-10-9-16-5-2-3-6-17(16)14-19/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFAFPUIUAUDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Imino Diels-Alder Reaction
The tetrahydroquinoline scaffold is synthesized via a BiCl₃-catalyzed three-component imino Diels-Alder reaction. This method combines toluidine, N-vinylpyrrolidin-2-one, and nitrobenzaldehyde derivatives in anhydrous acetonitrile under nitrogen atmosphere.
Reaction Conditions
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Catalyst : 20 mol% BiCl₃
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Solvent : Anhydrous CH₃CN
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Temperature : Room temperature (20–25°C)
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Time : 20–24 hours
The reaction proceeds via a [4+2] cycloaddition mechanism, forming the tetrahydroquinoline ring with a cis configuration at C-2 and C-4. The nitro group on the benzaldehyde directs regioselectivity, ensuring precise substitution patterns.
Workup and Purification
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Quench the reaction with aqueous Na₂CO₃.
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Separate the organic layer and dry over Na₂SO₄.
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Remove solvent under reduced pressure.
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Purify via silica gel chromatography (hexane/ethyl acetate gradient).
Sulfonation at the C-1 Position
Coupling with 2-Naphthylsulfonyl Chloride
The tetrahydroquinoline core undergoes sulfonation using 2-naphthylsulfonyl chloride in the presence of a base. This step introduces the sulfonyl group at the C-1 position, critical for biological activity in analogous compounds.
Reaction Conditions
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Reagents : 1.2 equiv. 2-naphthylsulfonyl chloride, 2.0 equiv. triethylamine
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature
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Time : 12–16 hours
Mechanistic Insights
The sulfonation proceeds via nucleophilic attack of the tetrahydroquinoline’s amine group on the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine scavenges HCl, driving the reaction to completion.
Workup and Purification
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Dilute with DCM and wash with 1M HCl.
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Dry the organic layer over MgSO₄.
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Concentrate under vacuum.
Optimization and Reaction Analysis
Catalytic Efficiency and Solvent Effects
BiCl₃ outperforms traditional Lewis acids (e.g., FeCl₃, AlCl₃) in the cycloaddition step, offering shorter reaction times and higher yields. Acetonitrile’s polarity facilitates imine formation and cyclization, critical for ring closure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.76 (m, 3H, naphthyl), 7.52–7.45 (m, 2H, naphthyl), 6.98 (d, J = 8.0 Hz, 1H, Ar), 6.62 (s, 1H, Ar), 3.72–3.68 (m, 1H, CH₂), 3.20–3.10 (m, 2H, CH₂), 2.90–2.82 (m, 1H, CH), 2.32 (s, 3H, CH₃).
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¹³C NMR (100 MHz, CDCl₃) : δ 143.7 (C-SO₂), 135.2, 132.1, 129.8 (naphthyl), 127.4, 119.7 (Ar), 43.5 (CH₂), 38.4 (CH₂), 29.5 (CH), 21.1 (CH₃).
X-Ray Crystallography
Single-crystal analysis confirms the cis configuration of substituents and chair conformation of the tetrahydroquinoline ring. Crystallographic data: Triclinic system, space group P-1, Z = 2.
Comparative Data Tables
Table 1: Optimization of Cycloaddition Conditions
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| BiCl₃ | CH₃CN | 24 | 95 |
| FeCl₃ | CH₃CN | 48 | 65 |
| AlCl₃ | CH₃CN | 72 | 40 |
Table 2: Sulfonation Yields with Aryl Sulfonyl Chlorides
| Sulfonyl Chloride | Yield (%) |
|---|---|
| 2-Naphthylsulfonyl | 95 |
| 4-Biphenylsulfonyl | 96 |
| 4-Fluorophenylsulfonyl | 84 |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can act as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The naphthylsulfonyl group can enhance binding affinity to these targets, while the quinoline ring system can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1 and 6
Compound 31 : 1-(Naphthalen-2-ylsulfonyl)-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline
- Key Differences: Position 6 substituent: Pyridin-3-yl (vs. methyl in the target compound). Bioactivity: Compound 31 (from ) was synthesized as a bacterial RNA polymerase inhibitor, suggesting the pyridinyl group contributes to specific binding interactions absent in the methyl-substituted analogue .
6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Key Differences: Core structure: Isoquinoline (vs. quinoline in the target compound). Position 6 substituent: Methylsulfonyl (vs. methyl and naphthylsulfonyl). Physicochemical Properties: Molecular weight (211.28 vs. ~325 g/mol for the target compound) and density (1.213 g/cm³) reflect reduced steric bulk.
Functional Group Modifications and Bioactivity
N-Propargyl-6-methyl-4-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline (4a)
- Key Features: Position 1 substituent: Propargyl and pyrrolidinone groups (vs. naphthylsulfonyl). The absence of the sulfonyl group may reduce steric hindrance, facilitating enzyme interaction .
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline
- Key Features :
6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2)
- Molecular Formula: C₁₀H₁₃N (vs. C₂₀H₁₉NO₂S for the target compound).
- Safety Profile : Classified as acutely toxic (oral and dermal Category 4). The naphthylsulfonyl group in the target compound may alter absorption and toxicity pathways due to increased molecular weight and hydrophobicity .
Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives
Biological Activity
6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article reviews the existing literature on its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 273.35 g/mol. Its structure includes a tetrahydroquinoline core substituted with a naphthylsulfonyl group at the 1-position and a methyl group at the 6-position. This unique structure is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Povarov reaction is one method employed to create various tetrahydroquinoline derivatives, including this compound. The efficiency and yield of the synthesis can vary based on the specific reaction conditions and reagents used.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, a study tested various substituted 2-arylquinolines against human cancer cell lines including HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer) cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 8.3 μM to 34.34 μM, demonstrating selective activity against cancer cells compared to normal fibroblasts .
Table 1: Cytotoxicity of Selected Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | TBD |
| Quinoline Derivative 13 | HeLa | 8.3 |
| Quinoline Derivative 12 | PC3 | 31.37 |
| Doxorubicin | Various | 37.5 |
Note: TBD indicates that specific data for the compound needs further investigation.
Antimicrobial Activity
In addition to its anticancer properties, tetrahydroquinolines have been investigated for their antimicrobial activity. A study indicated that certain derivatives exhibit significant antibacterial effects against a range of pathogens. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications on the tetrahydroquinoline core significantly influence biological activity. For example:
- Substitution at the C-6 position with various alkyl or aryl groups can enhance cytotoxicity.
- Naphthylsulfonyl group appears crucial for binding affinity to target proteins involved in cancer progression.
Case Studies
One notable case study involved the evaluation of a series of tetrahydroquinoline derivatives in vitro for their efficacy against various cancer cell lines. The study found that compounds with higher lipophilicity (measured as ) generally exhibited better anticancer activity due to improved membrane permeability .
Example Case Study Findings
- Compound A : Exhibited an IC50 value of 10 μM against MCF-7 cells.
- Compound B : Showed lower activity with an IC50 value of 45 μM against SKBR-3 cells.
Q & A
Q. What are the common synthetic routes for preparing 6-Methyl-1-(2-naphthylsulfonyl)-1,2,3,4-tetrahydroquinoline, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves two steps: (1) formation of the tetrahydroquinoline core and (2) sulfonylation. For the core, cyclization of precursors like substituted benzaldehydes with amines under acidic or thermal conditions is common. For sulfonylation, 2-naphthylsulfonyl chloride is reacted with the tetrahydroquinoline intermediate in the presence of a base (e.g., triethylamine) at 0–25°C. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmospheres to prevent oxidation. Catalytic amounts of DMAP may enhance reactivity .
Q. How does the 2-naphthylsulfonyl substituent affect the compound's electronic properties and reactivity compared to other substituents?
- Methodological Answer : The 2-naphthylsulfonyl group introduces steric bulk and strong electron-withdrawing effects due to the sulfonyl moiety. This reduces nucleophilicity at the nitrogen atom, making the compound less prone to oxidation compared to non-sulfonylated analogs. Compared to phenyl or fluorine substituents (e.g., 6-fluoro-2-methyl derivatives), the naphthyl group enhances π-π stacking interactions, which can influence binding affinity in biological assays. Computational DFT studies or Hammett σ constants are recommended to quantify electronic effects .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric mixtures of tetrahydroquinoline derivatives during synthesis?
- Methodological Answer : Enantioselective synthesis can be achieved via chemoenzymatic methods. Lipases (e.g., Candida antarctica Lipase B) or engineered acyltransferases (e.g., from Mycobacterium smegmatis) catalyze kinetic resolution of racemic alcohols or amines. For example, asymmetric acetylation of tetrahydroquinoline intermediates using vinyl acetate as an acyl donor achieves >90% enantiomeric excess (ee). Reaction conditions (solvent: tert-butyl methyl ether, 30°C, 24h) and enzyme immobilization (e.g., on EziG beads) improve recyclability and efficiency .
Q. How can researchers address contradictions in biological activity data reported for sulfonylated tetrahydroquinoline derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To resolve contradictions:
- Structural Validation : Use NMR (¹H/¹³C) and HRMS to confirm purity (>95%) and rule out regioisomers.
- Assay Standardization : Compare IC₅₀ values under identical buffer pH, temperature, and cell lines.
- Metabolic Stability Screening : Assess cytochrome P450 interactions (e.g., CYP3A4) to identify off-target effects.
Cross-referencing with natural analogs (e.g., angustureine alkaloids) may clarify structure-activity relationships .
Q. What catalytic systems are optimal for dehydrogenation or hydrogenation steps in modifying the tetrahydroquinoline core?
- Methodological Answer : For dehydrogenation (e.g., converting 1,2,3,4-tetrahydroquinoline to quinoline), atomically dispersed Fe catalysts on N-doped carbon (Fe-ISAS/CN) show high efficiency (TOF = 1,200 h⁻¹ at 80°C). For hydrogenation, Pd/C (5 wt%) under 30 bar H₂ in ethanol achieves full saturation of the quinoline ring. Key parameters include catalyst loading (1–5 mol%) and reaction time (6–12h). Monitor progress via GC-MS or in situ FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
